Home > Products > Screening Compounds P13758 > N-(4-BROMOPHENYL)-2-(4-METHANESULFONYLPIPERAZIN-1-YL)ACETAMIDE
N-(4-BROMOPHENYL)-2-(4-METHANESULFONYLPIPERAZIN-1-YL)ACETAMIDE -

N-(4-BROMOPHENYL)-2-(4-METHANESULFONYLPIPERAZIN-1-YL)ACETAMIDE

Catalog Number: EVT-4966090
CAS Number:
Molecular Formula: C13H18BrN3O3S
Molecular Weight: 376.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA)

Compound Description: NAPMA is a small molecule that exhibits inhibitory effects on osteoclast differentiation, a process crucial for bone resorption. This compound effectively reduces the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells, which are indicative of mature osteoclasts, from bone marrow-derived macrophages. NAPMA achieves this inhibition by downregulating the expression of key osteoclast-specific markers, including c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9, at both the transcript and protein levels []. Consequently, NAPMA treatment leads to decreased bone resorption and actin ring formation, signifying its potential as a therapeutic agent for osteoporosis and other bone diseases characterized by excessive bone resorption [].

N‐[2‐(4‐benzoyl‐1‐piperazinyl)phenyl]‐2‐(4‐chlorophenoxy) acetamide (PPOAC-Bz)

Compound Description: PPOAC-Bz acts as a potent inhibitor of osteoclastogenesis, the process of bone-resorbing osteoclast formation. Demonstrated in vitro, PPOAC-Bz effectively disrupts the expression of various osteoclast-specific marker genes and hinders the development of mature osteoclasts. It achieves this by suppressing F-actin belt formation, a crucial step in bone resorption. Moreover, in vivo studies using an ovariectomy (OVX) model have shown that PPOAC-Bz effectively mitigates OVX-induced bone loss []. This suggests that PPOAC-Bz holds promise as a potential therapeutic agent for the treatment of bone diseases characterized by excessive bone resorption, such as osteoporosis [].

N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl)

Compound Description: PPOA-N-Ac-2-Cl effectively inhibits osteoclast differentiation without exhibiting significant cytotoxicity. It achieves this by significantly decreasing the formation of multinucleated TRAP-positive cells, a hallmark of mature osteoclasts []. Furthermore, PPOA-N-Ac-2-Cl downregulates the expression of essential osteoclast-specific genes, including TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5), during RANKL-mediated osteoclastogenesis []. This downregulation leads to a reduction in bone resorption activity and F-actin ring formation, key processes involved in bone resorption. Therefore, PPOA-N-Ac-2-Cl shows promise as a potential therapeutic agent for osteoclast-related bone diseases [].

2-[4-(2-Furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides

Compound Description: This series of compounds was synthesized and evaluated for antibacterial activity. The compounds are based on a 2-[4-(2-furoyl)-1-piperazinyl]acetamide core with varying aryl/aralkyl substituents on the acetamide nitrogen []. Many of these compounds showed promising activity against both Gram-positive and Gram-negative bacterial strains [].

N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide

Compound Description: This compound has been structurally characterized using X-ray crystallography []. The crystal structure reveals key structural features, including dihedral angles between the naphthalene ring system, the benzene ring, and the acetamide plane []. While specific biological activities for this compound were not discussed in the context of this study, its structural elucidation provides valuable insights into the conformation and potential interactions of similar molecules.

N-(4-Bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Compound Description: This compound was synthesized and characterized as a potential reverse transcriptase (RT) inhibitor of the human immunodeficiency virus type 1 (HIV-1) []. Its structure, confirmed by X-ray crystallography, reveals an intramolecular N—H⋯S hydrogen bond forming a five-membered ring []. While the specific antiviral activity of this compound wasn't detailed in the study, its design and structural analysis offer insights into potential interactions with the HIV-1 RT.

2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide

Compound Description: This compound has been structurally characterized by X-ray crystallography []. The crystallographic data reveals the spatial arrangement of the molecule, including the dihedral angle between the 4-bromophenyl and 3,4-difluorophenyl rings []. This information is valuable for understanding the conformational preferences of similar molecules, even though specific biological activities were not discussed for this particular compound.

2-(4-Bromophenyl)-N-(2,6-dimethylphenyl)acetamide

Compound Description: This compound's crystal structure has been determined, providing insights into its molecular geometry and packing arrangement []. The crystallographic data reveals a dihedral angle between the two benzene rings and the presence of N—H⋯O hydrogen bonds linking the molecules into chains []. While specific biological activities were not investigated in this particular study, the structural information offers valuable insights into the conformational preferences and potential interactions of similar compounds.

Properties

Product Name

N-(4-BROMOPHENYL)-2-(4-METHANESULFONYLPIPERAZIN-1-YL)ACETAMIDE

IUPAC Name

N-(4-bromophenyl)-2-(4-methylsulfonylpiperazin-1-yl)acetamide

Molecular Formula

C13H18BrN3O3S

Molecular Weight

376.27 g/mol

InChI

InChI=1S/C13H18BrN3O3S/c1-21(19,20)17-8-6-16(7-9-17)10-13(18)15-12-4-2-11(14)3-5-12/h2-5H,6-10H2,1H3,(H,15,18)

InChI Key

YYGVKUOGFOIJAW-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCN(CC1)CC(=O)NC2=CC=C(C=C2)Br

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC(=O)NC2=CC=C(C=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.